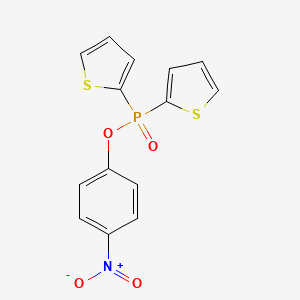
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is a chemical compound known for its unique structure and properties It consists of a phosphinic acid core with two thienyl groups and a 4-nitrophenyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester bond can be hydrolyzed to yield phosphinic acid and 4-nitrophenol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Acidic or basic hydrolysis conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Phosphinic acid and 4-nitrophenol.
Aplicaciones Científicas De Investigación
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphinic acid derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, di-2-thienyl-, 4-methylphenyl ester
- Phosphinic acid, di-2-thienyl-, 4-chlorophenyl ester
- Phosphinic acid, di-2-thienyl-, 4-bromophenyl ester
Uniqueness
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
81425-58-3 |
|---|---|
Fórmula molecular |
C14H10NO4PS2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
2-[(4-nitrophenoxy)-thiophen-2-ylphosphoryl]thiophene |
InChI |
InChI=1S/C14H10NO4PS2/c16-15(17)11-5-7-12(8-6-11)19-20(18,13-3-1-9-21-13)14-4-2-10-22-14/h1-10H |
Clave InChI |
ZXACZVVWUBZLOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)P(=O)(C2=CC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
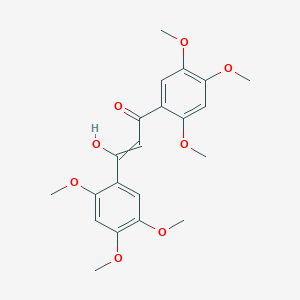
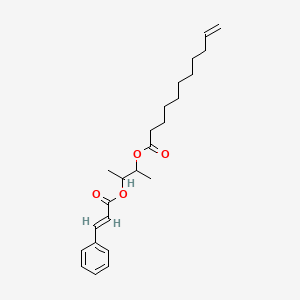
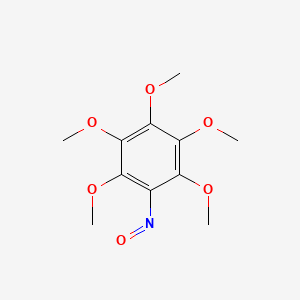
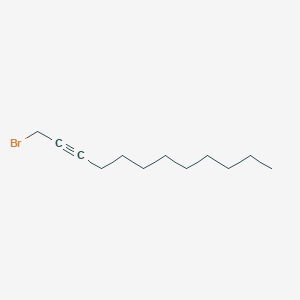

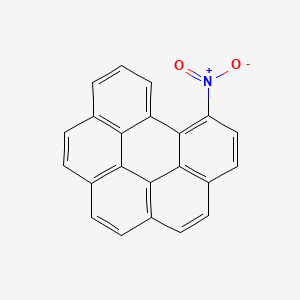
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
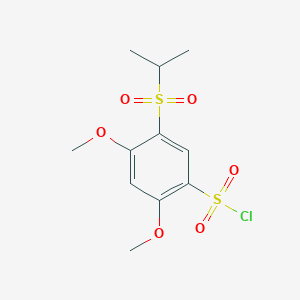
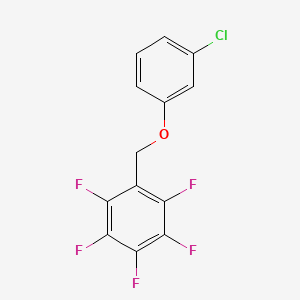
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
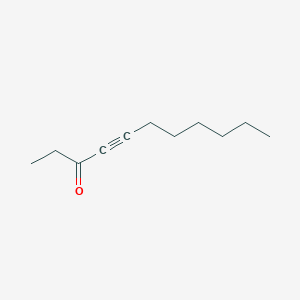
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
